N-nitropyridin-2-amine
Overview
Description
Dimyristoylphosphatidylcholine is a phosphatidylcholine, a type of phospholipid. It is composed of glycerol, phosphate, and choline, and is a critical component of cell membranes. Dimyristoylphosphatidylcholine is commonly used in the preparation of liposomes, which are spherical vesicles with a phospholipid bilayer. These liposomes are widely employed in various biomedical applications due to their biocompatibility and ability to encapsulate both hydrophilic and hydrophobic substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimyristoylphosphatidylcholine can be synthesized through the esterification of glycerol with myristic acid, followed by the phosphorylation of the resulting diglyceride with phosphocholine. The reaction conditions typically involve the use of organic solvents such as dichloromethane or chloroform, and catalysts like dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .
Industrial Production Methods
In industrial settings, dimyristoylphosphatidylcholine is often produced using large-scale chemical synthesis techniques. The process involves the same basic steps as laboratory synthesis but is optimized for higher yields and purity. The use of continuous flow reactors and advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the efficient production of high-quality dimyristoylphosphatidylcholine .
Chemical Reactions Analysis
Types of Reactions
Dimyristoylphosphatidylcholine undergoes various chemical reactions, including:
Oxidation: The unsaturated fatty acid chains in dimyristoylphosphatidylcholine can be oxidized, leading to the formation of lipid peroxides.
Hydrolysis: The ester bonds in dimyristoylphosphatidylcholine can be hydrolyzed by phospholipases, resulting in the release of free fatty acids and glycerophosphocholine.
Substitution: Dimyristoylphosphatidylcholine can participate in substitution reactions where the choline group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen. The reaction is typically carried out under mild conditions to prevent extensive degradation of the lipid.
Hydrolysis: Phospholipases, such as phospholipase A2, are commonly used to hydrolyze dimyristoylphosphatidylcholine. The reaction is usually performed in aqueous buffers at physiological pH and temperature.
Substitution: Substitution reactions often involve the use of nucleophiles, such as amines or thiols, under basic conditions.
Major Products
Oxidation: Lipid peroxides and aldehydes.
Hydrolysis: Free fatty acids and glycerophosphocholine.
Substitution: Modified phospholipids with different head groups.
Scientific Research Applications
Dimyristoylphosphatidylcholine has a wide range of scientific research applications, including:
Chemistry: Used as a model phospholipid in studies of membrane dynamics and lipid-protein interactions.
Biology: Employed in the preparation of liposomes for drug delivery, gene therapy, and vaccine development.
Medicine: Utilized in the formulation of liposomal drugs to improve their bioavailability and reduce toxicity.
Industry: Applied in the development of nanocarriers for targeted drug delivery and diagnostic imaging
Mechanism of Action
Dimyristoylphosphatidylcholine exerts its effects primarily through its role in forming lipid bilayers. The hydrophobic fatty acid chains interact with each other, while the hydrophilic phosphate and choline groups face the aqueous environment, creating a stable bilayer structure. This bilayer serves as a barrier to the passage of ions and molecules, thereby maintaining cellular integrity and facilitating the controlled release of encapsulated substances .
Comparison with Similar Compounds
Similar Compounds
Dipalmitoylphosphatidylcholine (DPPC): Similar to dimyristoylphosphatidylcholine but with longer fatty acid chains (16 carbons).
Dioleoylphosphatidylcholine (DOPC): Contains unsaturated fatty acid chains, making it more fluid than dimyristoylphosphatidylcholine.
Distearoylphosphatidylcholine (DSPC): Has saturated fatty acid chains with 18 carbons, resulting in a higher melting temperature compared to dimyristoylphosphatidylcholine.
Uniqueness
Dimyristoylphosphatidylcholine is unique due to its specific fatty acid chain length (14 carbons), which provides a balance between fluidity and stability in lipid bilayers. This makes it particularly suitable for studies involving membrane dynamics and the preparation of liposomes with desirable properties for drug delivery and other biomedical applications .
Properties
IUPAC Name |
N-pyridin-2-ylnitramide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O2/c9-8(10)7-5-3-1-2-4-6-5/h1-4H,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLZLEPNAKIFDQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90949353 | |
Record name | N-Pyridin-2-ylnitramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90949353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26482-54-2 | |
Record name | N-Nitro-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26482-54-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Nitraminopyridine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263499 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Pyridin-2-ylnitramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90949353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-NITROPYRIDIN-2-AMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U367XTA7CT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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